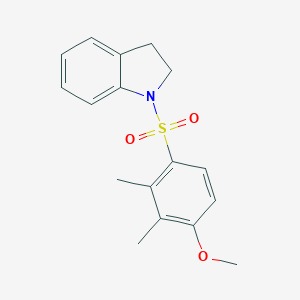
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to have a wide range of pharmacological effects.
作用机制
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood, but it has been shown to interact with several molecular targets in the body. One of the main targets of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to interact with other receptors such as the NMDA receptor and the serotonin transporter.
Biochemical and Physiological Effects
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to modulate neurotransmitter systems such as the glutamate and serotonin systems, which may contribute to its analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a well-established method, and its effects can be easily measured using various assays. However, one limitation of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its relatively low solubility, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the development of more potent and selective sigma-1 receptor ligands, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential interactions with other molecular targets in the body.
合成方法
The synthesis of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 1-(4-methoxyphenyl)butan-1-one with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole.
科学研究应用
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
属性
产品名称 |
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
分子式 |
C17H19NO3S |
分子量 |
317.4 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-13(2)17(9-8-16(12)21-3)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9H,10-11H2,1-3H3 |
InChI 键 |
CEAHFHGLWYSNQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
规范 SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
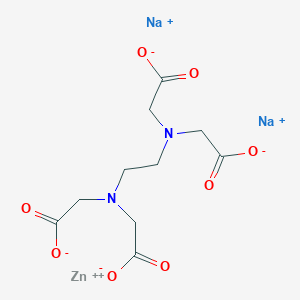
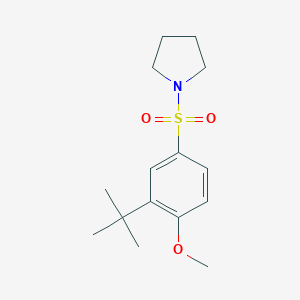
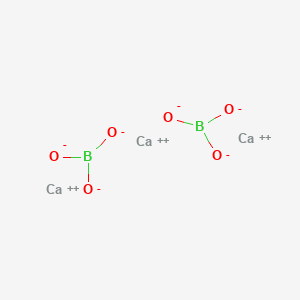
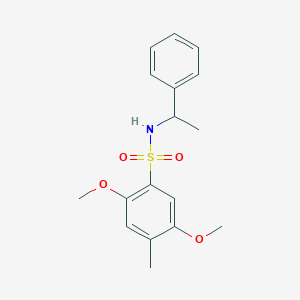
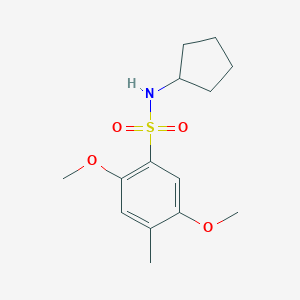

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
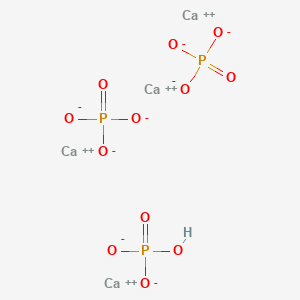
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
